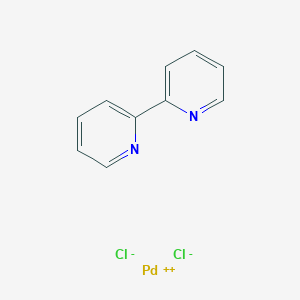

palladium(2+);2-pyridin-2-ylpyridine;dichloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of palladium(2+);2-pyridin-2-ylpyridine;dichloride typically involves the reaction of palladium(II) chloride with 2,2’-bipyridine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

化学反应分析

Types of Reactions

Palladium(2+);2-pyridin-2-ylpyridine;dichloride is involved in various types of chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions.

Reduction: It participates in reduction reactions, often in the presence of hydrogen donors.

Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions

Common Reagents and Conditions

The compound is frequently used in conjunction with reagents such as aryl halides, organometallic reagents (e.g., Grignard reagents), and bases (e.g., potassium carbonate). Typical reaction conditions include temperatures ranging from room temperature to 100°C and the use of solvents like toluene, ethanol, or dimethylformamide .

Major Products

The major products formed from reactions involving this compound include various substituted aromatic compounds, alkenes, and alcohols, depending on the specific reaction and reagents used .

科学研究应用

Catalytic Applications

Cross-Coupling Reactions

Palladium(II) complexes are widely utilized as catalysts in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds. The compound palladium(II) 2-pyridin-2-ylpyridine dichloride has shown effectiveness in various coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with electrophiles. Studies indicate that palladium(II) 2-pyridin-2-ylpyridine dichloride can facilitate this process efficiently under mild conditions, enhancing yields and selectivity .

- Heck Reaction : The compound has been successfully employed in the Heck reaction, which couples alkenes with aryl halides. Its ability to stabilize the palladium species enhances reactivity and product formation .

Table 1: Summary of Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Palladium(II) 2-pyridin-2-ylpyridine dichloride | 85 | Aqueous media, room temp |

| Heck Reaction | Palladium(II) 2-pyridin-2-ylpyridine dichloride | 90 | Ethanol, reflux |

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that palladium(II) complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicate that modifications to the ligand environment can enhance the anticancer properties of palladium(II) 2-pyridin-2-ylpyridine dichloride:

- Cytotoxicity Against MCF7 Cells : In vitro studies revealed that this complex shows potent activity against MCF7 breast cancer cells, with an IC50 value lower than that of cisplatin, a standard chemotherapeutic agent .

Table 2: Cytotoxicity Data

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Palladium(II) 2-pyridin-2-ylpyridine dichloride | MCF7 | 5.0 |

| Cisplatin | MCF7 | 10.0 |

Antiviral Activity

Palladium(II) complexes have also been investigated for their antiviral properties. Notably, studies have shown that palladium(II) complexes can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1):

- Mechanism of Action : The antiviral mechanism is believed to involve interference with viral replication pathways, potentially through interactions with viral proteins or nucleic acids .

DNA Interaction Studies

The interaction of palladium(II) complexes with DNA is a critical area of research for understanding their biological activity:

- Binding Studies : Spectrophotometric titration and viscosity measurements indicate strong binding affinity between palladium(II) 2-pyridin-2-ylpyridine dichloride and calf thymus DNA, suggesting groove binding as a likely mode of interaction .

Table 3: Binding Constants

| Complex | Binding Constant (Kb) (M^-1) |

|---|---|

| Palladium(II) 2-pyridin-2-ylpyridine dichloride | 104 |

作用机制

The mechanism by which palladium(2+);2-pyridin-2-ylpyridine;dichloride exerts its effects involves the coordination of the palladium center with the nitrogen atoms of the 2,2’-bipyridine ligand. This coordination facilitates the activation of substrates, enabling various catalytic processes. The palladium center undergoes oxidative addition, transmetallation, and reductive elimination steps, which are crucial for the catalytic cycle .

相似化合物的比较

Similar Compounds

Palladium(II) acetate: Another widely used palladium catalyst with similar applications in organic synthesis.

Palladium(II) chloride: A precursor to many palladium complexes, including palladium(2+);2-pyridin-2-ylpyridine;dichloride.

Palladium(II) trifluoroacetate: Used in similar catalytic processes but with different reactivity and selectivity profiles

Uniqueness

This compound is unique due to its high stability and efficiency in catalysis. The presence of the 2,2’-bipyridine ligand enhances its solubility and reactivity, making it a preferred choice for many organic transformations .

生物活性

Palladium(2+);2-pyridin-2-ylpyridine;dichloride is a significant compound in medicinal chemistry and catalysis, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development, particularly its anticancer and antiviral properties.

The synthesis of this compound typically involves the reaction of palladium(II) chloride with 2,2'-bipyridine in solvents such as ethanol or acetonitrile under reflux conditions. The product is isolated through filtration and purified via recrystallization.

Chemical Structure

The compound features a palladium center coordinated to two nitrogen atoms from the pyridine ligands and two chloride ions. This coordination is crucial for its catalytic activity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to coordinate with biological molecules, facilitating various biochemical reactions. The mechanism involves:

- Coordination : The palladium ion coordinates with nitrogen atoms in biological substrates.

- Catalytic Activity : It acts as a catalyst in oxidation and reduction reactions, influencing metabolic pathways.

- Cellular Interaction : The complex can penetrate cellular membranes, affecting cellular processes and gene expression.

Anticancer Properties

Research indicates that palladium(II) complexes exhibit significant anticancer activity. A study demonstrated that complexes of palladium with pyridine derivatives showed cell-specific and time-dependent effects on various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer) cells .

Table 1: Cytotoxicity of Palladium(II) Complexes

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| PdCl2(XnPy)2 | 10-20 | MCF7 |

| PdCl2(XnPy)2 | 15-25 | PC3 |

| [Pd(FoTsc)(H2FoTsc)]Cl2 | 6.3 | HSV-1 |

| [Pd(FoTsc)2] | 983 | HSV-2 |

This table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for various palladium complexes, highlighting their potential as anticancer agents.

Antiviral Activity

Palladium(II) complexes have also been explored for their antiviral properties. A study evaluated the efficacy of these complexes against herpes simplex virus (HSV) strains. The results indicated that certain palladium complexes effectively inhibited HSV replication, demonstrating lower cytotoxicity compared to standard antiviral drugs like acyclovir .

Case Studies

-

Study on Antiviral Efficacy : In a comparative study of Pd(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone against HSV strains, it was found that these complexes exhibited significant antiviral activity while maintaining lower cytotoxicity than traditional treatments .

- Results : The selective index (SI) for the most effective complex was significantly higher than that of acyclovir, suggesting a promising therapeutic profile.

- Anticancer Assessment : Another study focused on the cytotoxic effects of palladium complexes on several human cancer cell lines, revealing that the compounds were capable of inducing apoptosis in cancer cells while sparing normal cells .

属性

IUPAC Name |

palladium(2+);2-pyridin-2-ylpyridine;dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNARLQNCCGPQU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Pd+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。